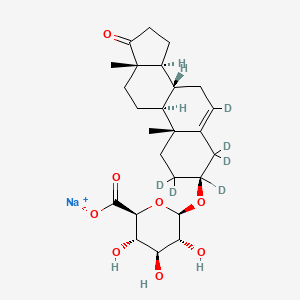
Dehydroepiandrosterone-3-o-glucuronide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehidroepiandrosterona-3-o-glucurónido-d6 es un derivado deuterado de Dehidroepiandrosterona-3-o-glucurónido. Este compuesto se utiliza principalmente como isótopo estable en diversas aplicaciones de investigación. La incorporación de deuterio, un isótopo pesado estable del hidrógeno, en la molécula mejora su estabilidad y permite una cuantificación precisa durante los procesos de desarrollo de fármacos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Dehidroepiandrosterona-3-o-glucurónido-d6 implica la deuteración de Dehidroepiandrosterona-3-o-glucurónido. Este proceso normalmente incluye la introducción de átomos de deuterio en posiciones específicas dentro de la molécula. Las condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados en entornos controlados para asegurar la incorporación de deuterio.
Métodos de Producción Industrial: La producción industrial de Dehidroepiandrosterona-3-o-glucurónido-d6 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y técnicas de purificación avanzadas para lograr la calidad del producto deseada. La producción se lleva a cabo bajo estrictas medidas de control de calidad para asegurar la consistencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Dehidroepiandrosterona-3-o-glucurónido-d6 puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o alcanos correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los nucleófilos como los haluros, las aminas y los tioles se emplean comúnmente en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
Dehidroepiandrosterona-3-o-glucurónido-d6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como trazador en espectrometría de masas para estudiar vías metabólicas y metabolismo de fármacos.
Biología: Empleado en la investigación de la biosíntesis y el metabolismo de las hormonas esteroides.
Medicina: Utilizado en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de fármacos.
Mecanismo De Acción
El mecanismo de acción de Dehidroepiandrosterona-3-o-glucurónido-d6 implica su papel como trazador en diversos procesos bioquímicos. Los átomos de deuterio en la molécula permiten un seguimiento y una cuantificación precisos en los estudios metabólicos. El compuesto interactúa con enzimas y receptores específicos involucrados en el metabolismo de las hormonas esteroides, proporcionando información valiosa sobre las vías moleculares y los objetivos .
Compuestos Similares:
- Dehidroepiandrosterona-3-o-glucurónido
- Sulfato de dehidroepiandrosterona
- Dehidroepiandrosterona
Comparación: Dehidroepiandrosterona-3-o-glucurónido-d6 es único debido a la incorporación de átomos de deuterio, lo que mejora su estabilidad y permite una cuantificación precisa en aplicaciones de investigación. En contraste, Dehidroepiandrosterona-3-o-glucurónido y sulfato de dehidroepiandrosterona no contienen deuterio y se utilizan principalmente en estudios relacionados con el metabolismo de las hormonas esteroides. La propia Dehidroepiandrosterona es un precursor de otras hormonas esteroides y se estudia ampliamente por su papel en diversos procesos fisiológicos .
Comparación Con Compuestos Similares
- Dehydroepiandrosterone-3-o-glucuronide
- Dehydroepiandrosterone sulfate
- Dehydroepiandrosterone
Comparison: Dehydroepiandrosterone-3-o-glucuronide-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research applications. In contrast, Dehydroepiandrosterone-3-o-glucuronide and Dehydroepiandrosterone sulfate do not contain deuterium and are primarily used in studies related to steroid hormone metabolism. Dehydroepiandrosterone itself is a precursor to other steroid hormones and is widely studied for its role in various physiological processes .
Propiedades
Fórmula molecular |
C25H35NaO8 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H36O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31);/q;+1/p-1/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i3D,7D2,11D2,13D; |
Clave InChI |
PCECFZHKGILJIC-FWGXPSRISA-M |
SMILES isomérico |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)([2H])[2H])([C@H]4CC[C@]5([C@H]([C@@H]4C1)CCC5=O)C)C.[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


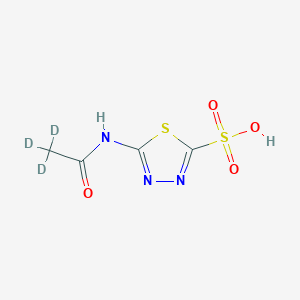
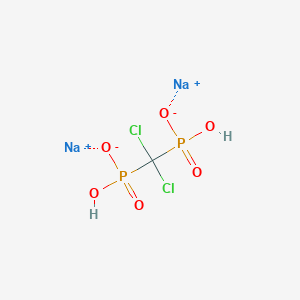

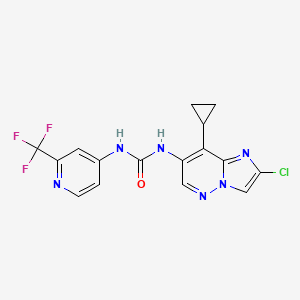
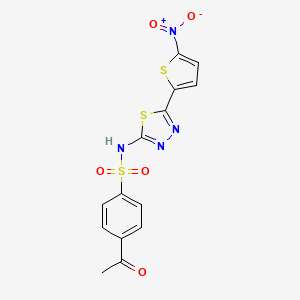
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
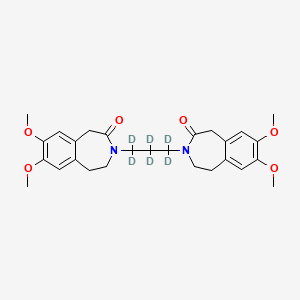
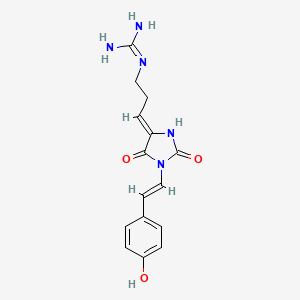
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
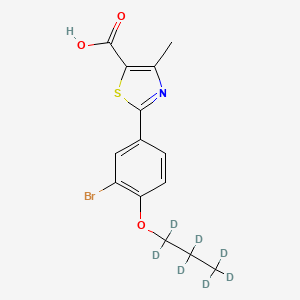
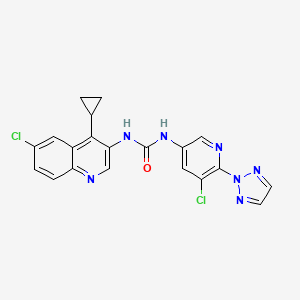

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
